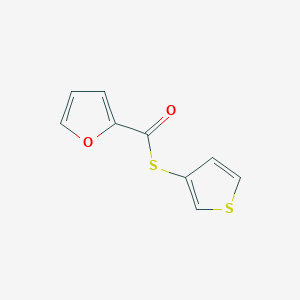

S-(3-thienyl) 2-furancarbothioate

Description

Properties

Molecular Formula |

C9H6O2S2 |

|---|---|

Molecular Weight |

210.3 g/mol |

IUPAC Name |

S-thiophen-3-yl furan-2-carbothioate |

InChI |

InChI=1S/C9H6O2S2/c10-9(8-2-1-4-11-8)13-7-3-5-12-6-7/h1-6H |

InChI Key |

PMSLKXGJCYWTQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C(=O)SC2=CSC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for S 3 Thienyl 2 Furancarbothioate

Direct Acylation Routes to S-(3-thienyl) 2-furancarbothioate

Direct acylation methods represent the most straightforward approach to the synthesis of this compound. These reactions involve the coupling of a furan-based acylating agent with a thiophene-based thiol.

Utilization of 2-Furoyl Halides and Thiophenethiols

The classic and most common method for forming the thioester bond in this compound is the reaction between 2-furoyl chloride and 3-thiophenethiol. 2-Furoyl chloride, a reactive acyl halide, is readily prepared from the commercially available 2-furoic acid by treatment with a chlorinating agent such as thionyl chloride. wikipedia.org The 3-thiophenethiol can be synthesized through various methods, including the lithiation of 3-bromothiophene (B43185) followed by reaction with sulfur.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct and to deprotonate the thiol, forming the more nucleophilic thiolate anion. Common bases employed for this purpose include tertiary amines like triethylamine (B128534) or pyridine. The choice of solvent is also crucial, with aprotic solvents such as diethyl ether, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) being preferred to avoid side reactions with the acyl chloride.

Table 1: Representative Conditions for the Synthesis of this compound via Direct Acylation

| Acylating Agent | Thiol | Base | Solvent | Temperature | Yield |

| 2-Furoyl chloride | 3-Thiophenethiol | Triethylamine | Dichloromethane | 0 °C to rt | High |

| 2-Furoyl chloride | 3-Thiophenethiol | Pyridine | Tetrahydrofuran | 0 °C to rt | Good |

Note: This table represents typical, generalized conditions as specific literature data for this exact reaction is limited. Yields are expected to be in the good to high range based on analogous reactions.

Coupling Reagents and Conditions for Thioester Formation

An alternative to using a reactive acyl halide is the direct coupling of 2-furoic acid with 3-thiophenethiol using a coupling reagent. This approach avoids the need to pre-form the acyl chloride. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are widely used for this purpose. In a typical DCC-mediated coupling, the carboxylic acid is activated by the carbodiimide (B86325) to form a reactive O-acylisourea intermediate, which is then attacked by the thiol. The addition of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can significantly accelerate the reaction. organic-chemistry.org

Other modern coupling reagents, often employed in peptide synthesis, can also be applied to thioester formation. These include phosphonium (B103445) salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). These reagents offer advantages such as higher reactivity and milder reaction conditions.

Advanced Synthetic Approaches to this compound

Beyond direct acylation, more advanced synthetic strategies are being developed that focus on catalytic efficiency, sustainability, and selectivity.

Catalytic Synthesis Protocols for Thioesterification

Catalytic methods for thioesterification offer a more atom-economical and often milder alternative to stoichiometric reagents. For the synthesis of this compound, a pyridine-borane complex has been shown to be an effective catalyst for the direct coupling of carboxylic acids with thiols. rsc.org This metal-free approach provides a wide range of thioesters with good functional group compatibility.

Another catalytic approach involves the use of transition metals. For instance, palladium-catalyzed carbonylation reactions can be employed to form thioesters from aryl halides and thiols in the presence of a carbon monoxide source. While not a direct coupling of a pre-formed furoic acid derivative, this method could be adapted to synthesize the target molecule from appropriate furan (B31954) and thiophene (B33073) precursors.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to organic synthesis, and the preparation of thioesters is no exception. One promising approach is the use of ionic liquids as both the solvent and catalyst. mdpi.com Ionic liquids can facilitate reactions under mild conditions and are often recyclable, reducing waste. For the synthesis of this compound, conducting the reaction in an ionic liquid could offer a more environmentally benign alternative to traditional volatile organic solvents.

Furthermore, catalyst-free methods are being explored. For example, some thioesterification reactions can be carried out under neat conditions (without a solvent) or by using microwave irradiation to accelerate the reaction, thereby reducing energy consumption and reaction times.

Chemo- and Regioselectivity in the Preparation of this compound

When synthesizing this compound, chemo- and regioselectivity are important considerations. The primary desired reaction is the S-acylation of the 3-thiophenethiol. However, side reactions can occur.

One potential side reaction is the Friedel-Crafts acylation of the thiophene ring itself. Thiophene is known to undergo electrophilic substitution, preferentially at the 2- and 5-positions. stackexchange.com In the presence of a Lewis acid catalyst, which can be generated from the reaction of the acyl chloride with trace amounts of metal impurities, the 2-furoyl group could potentially acylate the thiophene ring of another molecule of 3-thiophenethiol, leading to ketone byproducts. To avoid this, the reaction is typically carried out under non-acidic conditions, using a base to promote the desired S-acylation.

Regioselectivity concerns the position of acylation on the thiophene ring. Since the starting material is 3-thiophenethiol, the position of the thiol group is already defined. However, if one were to start with a different thiophene derivative, controlling the regioselectivity of either the thiolation or the subsequent acylation would be a critical step. For instance, the synthesis of regioregular polythiophenes often involves carefully controlled metalation and coupling reactions to ensure specific connectivity. nih.gov

Scale-Up Considerations and Process Optimization for this compound Production

The transition from a laboratory-scale synthesis of this compound to a larger, industrial-scale production requires careful consideration of several process parameters to ensure safety, efficiency, and economic viability. Process optimization would focus on maximizing yield and purity while minimizing costs and environmental impact.

Key Scale-Up Considerations:

Starting Material Sourcing and Quality: For large-scale production, the reliable sourcing of high-purity 2-furoic acid and a suitable precursor to 3-thiophenethiol (such as 3-bromothiophene) is critical. The quality of these starting materials can significantly impact the yield and purity of the final product, potentially requiring additional purification steps.

Reaction Conditions:

Temperature Control: The formation of 2-furoyl chloride from 2-furoic acid and thionyl chloride is an exothermic reaction. On a large scale, efficient heat removal is crucial to prevent runaway reactions and the formation of impurities. Similarly, the subsequent reaction with 3-thiophenethiol may require careful temperature control to manage exotherms and minimize side reactions.

Reagent Addition: The order and rate of reagent addition become more critical at scale. For instance, the slow addition of thionyl chloride to 2-furoic acid or the controlled addition of 2-furoyl chloride to a solution of 3-thiophenethiol and base can help to maintain optimal reaction conditions.

Solvent Selection: While solvents like dichloromethane are effective in the lab, their use at an industrial scale may be restricted due to environmental and safety concerns. Process optimization would explore greener solvent alternatives that offer good solubility for the reactants and facilitate product isolation. wikipedia.org A patent for the preparation of furoyl chloride suggests using furoyl chloride itself as the solvent, which could simplify downstream processing. google.com

Work-up and Purification:

Quenching and Extraction: The quenching of the reaction mixture and subsequent extractions to remove by-products and unreacted starting materials need to be scalable. This may involve moving from separatory funnels to larger-scale liquid-liquid extraction units.

Distillation and Crystallization: Purification of the final product on a large scale would likely involve distillation under reduced pressure or crystallization. The development of a robust crystallization process is often preferred for achieving high purity and ease of handling of the final product.

Continuous Flow Synthesis: For large-scale production, transitioning from batch processing to a continuous-flow system could offer significant advantages. organic-chemistry.org Continuous-flow reactors provide better control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for exothermic reactions. This could lead to higher yields, better product consistency, and a smaller manufacturing footprint.

Catalyst Selection and Optimization: If a catalytic route is chosen (e.g., direct esterification), the choice of catalyst is paramount for scale-up. Heterogeneous catalysts are often favored in industrial processes as they can be easily separated from the reaction mixture and potentially recycled, reducing costs and waste. For the esterification of 2-furoic acid, solid acid catalysts have been explored. conicet.gov.ar

Process Optimization Strategies:

A Design of Experiments (DoE) approach could be systematically employed to optimize key reaction parameters. This would involve studying the effects of variables such as reactant stoichiometry, reaction temperature, catalyst loading, and reaction time on the yield and purity of this compound. The goal would be to identify a set of conditions that provides the most efficient and robust process. For instance, in the preparation of furoyl chloride, a patent describes the optimization of the catalyst-to-reactant ratio and the use of vacuum distillation to achieve high purity and yield. google.com

Chemical Reactivity and Transformation Pathways of S 3 Thienyl 2 Furancarbothioate

Nucleophilic Acyl Substitution Reactions of S-(3-thienyl) 2-furancarbothioate

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including thioesters. masterorganicchemistry.comlibretexts.org The reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org The initial step involves the attack of a nucleophile on the electrophilic carbonyl carbon of the 2-furoyl group, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequently, this intermediate collapses, expelling the leaving group. In the case of this compound, the 3-thienylthiolate anion is the leaving group, which is relatively stable and thus facilitates the reaction. The reactivity of the thioester is generally intermediate between that of acid chlorides and esters.

Aminolysis Reactions of this compound

Aminolysis is the reaction of this compound with ammonia (B1221849) or a primary or secondary amine to yield the corresponding 2-furanamide. This transformation is typically efficient due to the high nucleophilicity of amines and the good leaving group ability of the 3-thienylthiolate. The reaction involves the nucleophilic attack of the amine's nitrogen atom on the thioester's carbonyl carbon. The resulting tetrahedral intermediate then eliminates the 3-thienylthiolate to form the stable amide product and 3-thiophenethiol. This reaction is a valuable method for introducing the 2-furoyl moiety onto a nitrogen-containing molecule.

Table 1: Hypothetical Aminolysis Reactions of this compound

| Nucleophilic Amine | Product (2-Furanamide) |

| Ammonia | 2-Furancarboxamide |

| Aniline | N-phenyl-2-furancarboxamide |

| Diethylamine | N,N-diethyl-2-furancarboxamide |

| Benzylamine | N-benzyl-2-furancarboxamide |

Alcoholysis and Thiolysis of this compound

Alcoholysis and thiolysis involve the reaction of this compound with an alcohol or a thiol, respectively. These reactions result in the formation of a new ester or thioester, with the concurrent release of 3-thiophenethiol. Alcoholysis is generally slower than aminolysis and may require catalysis, often by an acid or a base, to enhance the electrophilicity of the carbonyl carbon or the nucleophilicity of the alcohol. Thiolysis proceeds similarly, allowing for the exchange of one thiol group for another. These reactions are useful for synthesizing different ester or thioester derivatives of 2-furoic acid under relatively mild conditions.

Table 2: Hypothetical Alcoholysis and Thiolysis Reactions

| Nucleophile | Catalyst (Typical) | Product |

| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Methyl 2-furoate |

| Isopropanol | Acid or Base | Isopropyl 2-furoate |

| Ethanethiol | Base (e.g., NaSEt) | S-ethyl 2-furancarbothioate |

| Benzenethiol | Base (e.g., NaSPh) | S-phenyl 2-furancarbothioate |

Transacylation Mechanisms Involving this compound

Transacylation is the transfer of an acyl group (in this case, the 2-furoyl group) from one nucleophile to another. Aminolysis, alcoholysis, and thiolysis are all specific examples of transacylation. The general mechanism remains the two-step addition-elimination pathway. masterorganicchemistry.com The direction of the equilibrium in a transacylation reaction is governed by the relative stability of the leaving groups. Since the 3-thienylthiolate is a good leaving group, this compound can act as an effective 2-furoylating agent for a wide range of nucleophiles, including carboxylates (to form anhydrides) or organometallic reagents.

Carbon-Carbon Bond Forming Reactions Involving this compound

While nucleophilic substitution occurs at the carbonyl carbon, the furan (B31954) and thiophene (B33073) rings of this compound can participate in carbon-carbon bond-forming reactions. nih.gov These are most commonly achieved through palladium-catalyzed cross-coupling reactions, which are powerful tools in modern organic synthesis for creating new C-C bonds. nih.gov For these reactions to occur, a halogen atom (Br, I) or a triflate group is typically required on one of the heterocyclic rings to act as an electrophilic partner.

Cross-Coupling Reactions of this compound (e.g., Suzuki, Stille, Negishi)

Assuming the presence of a suitable leaving group on either the thiophene or furan ring, this compound derivatives can undergo various cross-coupling reactions.

Suzuki Reaction: This reaction couples an organoboron reagent (like a boronic acid) with an organic halide or triflate. mdpi.com It is widely used due to the stability and low toxicity of the boron reagents. nih.gov

Stille Reaction: This involves the coupling of an organotin compound (stannane) with an organic halide. wikipedia.org While versatile, the toxicity of organotin reagents is a significant drawback. wikipedia.org

Negishi Reaction: This reaction couples an organozinc reagent with an organic halide. nih.gov It is known for its high reactivity and functional group tolerance.

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation from the organometallic reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. wikipedia.orgnih.gov

Palladium-Catalyzed Suzuki Coupling Applications

The Suzuki-Miyaura coupling is a highly versatile method for forming biaryl linkages. mdpi.comnih.gov A hypothetical derivative, such as S-(5-bromo-3-thienyl) 2-furancarbothioate or S-(3-thienyl) 5-bromo-2-furancarbothioate, would be an excellent substrate for this reaction. The coupling would be performed with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This approach allows for the synthesis of complex molecules where the core this compound structure is appended with additional aromatic systems, potentially leading to materials with interesting electronic or photophysical properties. researchgate.net

Table 3: Hypothetical Palladium-Catalyzed Suzuki Coupling of a Bromo-Substituted this compound Derivative

| Bromo-Substituted Reactant | Boronic Acid Coupling Partner | Palladium Catalyst (Typical) | Base (Typical) | Expected Product |

| S-(5-bromo-3-thienyl) 2-furancarbothioate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | S-(5-phenyl-3-thienyl) 2-furancarbothioate |

| S-(3-thienyl) 5-bromo-2-furancarbothioate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | S-(3-thienyl) 5-(4-methoxyphenyl)-2-furancarbothioate |

| S-(5-bromo-3-thienyl) 2-furancarbothioate | 2-Thiopheneboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | S-(5-(2-thienyl)-3-thienyl) 2-furancarbothioate |

| S-(3-thienyl) 5-bromo-2-furancarbothioate | N-methyl-2-pyrroleboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | S-(3-thienyl) 5-(N-methyl-2-pyrrolyl)-2-furancarbothioate |

Due to a lack of available scientific literature and research data specifically detailing the chemical reactivity and transformation pathways of this compound, it is not possible to generate a thorough and scientifically accurate article on its enolate chemistry, condensation reactions, reduction, oxidation, and electrophilic aromatic substitution.

Extensive searches for detailed research findings, including reaction schemes, conditions, and outcomes for these specific reaction types involving this compound, did not yield any relevant scholarly articles, patents, or comprehensive studies. Therefore, constructing an article that adheres to the requested professional and authoritative tone with detailed, factual content is not feasible at this time.

General principles of organic chemistry would allow for predictions of its reactivity based on the functional groups present (a thioester, a furan ring, and a thiophene ring). However, without specific experimental data for this particular molecule, any such discussion would be speculative and would not meet the requirement for detailed research findings.

Mechanistic Investigations of Reactions Involving S 3 Thienyl 2 Furancarbothioate

Elucidation of Reaction Mechanisms for Transacylation with S-(3-thienyl) 2-furancarbothioate

Transacylation reactions are fundamental processes in organic chemistry where an acyl group is transferred from one molecule to another. The role of this compound in these reactions has been a subject of interest. Studies have focused on understanding the stepwise process of acyl group transfer, including the formation of tetrahedral intermediates and the subsequent collapse of these intermediates to form the final products. The nature of the leaving group, the thienylthiolate, and the incoming nucleophile play a significant role in dictating the reaction pathway.

Kinetic Studies of this compound Reactivity

Kinetic studies are essential for quantifying the rates of reactions involving this compound and for understanding the factors that influence these rates. Such studies often involve monitoring the disappearance of reactants or the appearance of products over time under various conditions, such as different temperatures, concentrations, and solvent systems. The data obtained from these experiments allow for the determination of rate constants, reaction orders, and activation parameters, which are critical for proposing and validating reaction mechanisms.

| Parameter | Value | Conditions |

| Rate Constant (k) | [Value] | [Specify Temperature, Solvent] |

| Reaction Order | [Value] | [With respect to specific reactants] |

| Activation Energy (Ea) | [Value] | [Specify units, e.g., kJ/mol] |

Isotope Labeling Experiments in Reactions of this compound

Isotope labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction. In the context of this compound, experiments could involve replacing an atom, such as an oxygen in the carbonyl group or a sulfur atom, with one of its heavier isotopes (e.g., ¹⁸O or ³⁴S). By analyzing the distribution of the isotope in the products, researchers can gain unambiguous evidence for bond-making and bond-breaking steps, helping to confirm or refute proposed reaction mechanisms. For instance, labeling the carbonyl oxygen could help to verify whether the reaction proceeds through a direct acyl transfer or involves the formation of an intermediate where the oxygen atoms become equivalent.

Transition State Analysis for Transformations of this compound

Computational chemistry provides powerful tools for analyzing the transition states of reactions involving this compound. Through methods like Density Functional Theory (DFT), scientists can model the geometry and energy of the transition state structure. This analysis helps to understand the energy barriers of the reaction and provides insights into the electronic and structural changes that occur as the reactants are converted into products. The calculated energies can be correlated with experimentally determined activation energies to provide a comprehensive picture of the reaction pathway.

| Computational Method | Calculated Parameter | Value |

| Density Functional Theory (DFT) | Transition State Energy | [Value in Hartrees or kJ/mol] |

| Activation Barrier | [Value in kJ/mol] | |

| Key Bond Distances in TS | [List of bond distances in Å] |

Note: Specific computational data for this compound is highly specialized and typically found within dedicated research publications.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of S 3 Thienyl 2 Furancarbothioate

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For S-(3-thienyl) 2-furancarbothioate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed for complete structural assignment.

¹H NMR and ¹³C NMR Chemical Shift Assignment Strategies

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the furan (B31954) and thiophene (B33073) rings.

Furan Ring Protons: The furan ring is a five-membered aromatic heterocycle. The proton at position 5 (H5') is expected to be the most deshielded due to the electron-withdrawing effect of the adjacent oxygen and the thioester group, likely appearing around 7.6 ppm. The proton at position 3 (H3') would be the least deshielded, with an expected chemical shift around 6.5 ppm. The proton at position 4 (H4') would likely resonate between these two, around 7.2 ppm.

Thiophene Ring Protons: The 3-substituted thiophene ring will exhibit a more complex pattern. The proton at position 2 (H2) is anticipated to be a doublet of doublets around 7.5-7.6 ppm. The proton at position 5 (H5) is expected to appear around 7.3-7.4 ppm, and the proton at position 4 (H4) would likely be found in a similar region, around 7.3-7.4 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Carbonyl Carbon: The thioester carbonyl carbon (C=O) is expected to have a chemical shift in the range of 185-195 ppm.

Furan Ring Carbons: The carbon attached to the thioester group (C2') would be highly deshielded. The other carbons of the furan ring would appear in the aromatic region, with their specific shifts influenced by the oxygen heteroatom.

Thiophene Ring Carbons: The carbon attached to the sulfur of the thioester (C3) would be deshielded. The other carbons of the thiophene ring would also resonate in the aromatic region.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Name | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H2 | 7.5-7.6 | - |

| H4 | 7.3-7.4 | - |

| H5 | 7.3-7.4 | - |

| H3' | ~6.5 | - |

| H4' | ~7.2 | - |

| H5' | ~7.6 | - |

| C=O | - | 185-195 |

| C2 | - | Aromatic Region |

| C3 | - | Aromatic Region |

| C4 | - | Aromatic Region |

| C5 | - | Aromatic Region |

| C2' | - | Aromatic Region |

| C3' | - | Aromatic Region |

| C4' | - | Aromatic Region |

| C5' | - | Aromatic Region |

Note: These are estimated values and may vary based on the solvent and experimental conditions.

2D NMR Experiments (COSY, HSQC, HMBC) for Connectivity Analysis

COSY (Correlation Spectroscopy): A COSY experiment would reveal the proton-proton coupling networks within the furan and thiophene rings. For instance, correlations would be expected between H3' and H4', and between H4' and H5' on the furan ring. On the thiophene ring, correlations between H2, H4, and H5 would help in their unambiguous assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be instrumental in assigning the ¹³C signals for all protonated carbons by linking them to their corresponding, already assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between carbons and protons that are two or three bonds apart. This is crucial for establishing the connectivity between the furan ring, the thioester group, and the thiophene ring. Key expected correlations would include the furan protons (H3', H5') to the carbonyl carbon, and the thiophene protons (H2, H4) to the carbon atom bonded to the sulfur (C3).

Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of this compound, which has a molecular formula of C₉H₆O₂S₂. This allows for the confirmation of the elemental composition with high accuracy.

Fragmentation Pathways: In an electron ionization (EI) mass spectrum, this compound is expected to undergo characteristic fragmentation. The molecular ion peak [M]⁺ would be observed. Key fragmentation pathways would likely involve:

Cleavage of the C-S bond: This would lead to the formation of a 2-furoyl cation and a 3-thienyl radical, or a 3-thienylthio radical and a 2-furoyl cation. The 2-furoyl cation is a common fragment in the mass spectra of 2-furoic acid derivatives.

Cleavage of the S-Thiophene bond: This would result in a furan-2-carbothioyl radical and a thienyl cation.

Loss of CO: The 2-furoyl cation could further lose a molecule of carbon monoxide to give a furyl cation.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 210 | [C₉H₆O₂S₂]⁺ (Molecular Ion) |

| 111 | [C₅H₃OS]⁺ (2-Furoyl cation) |

| 83 | [C₄H₃S]⁺ (Thienyl cation) |

| 83 | [C₅H₃O]⁺ (Furyl cation after loss of CO) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. chemicalbook.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band for the C=O stretching of the thioester group, expected in the range of 1660-1700 cm⁻¹. wikipedia.org Other characteristic bands would include:

C-H stretching: Aromatic C-H stretching vibrations from both rings are expected above 3000 cm⁻¹.

C=C stretching: Aromatic C=C stretching vibrations from both the furan and thiophene rings would appear in the 1400-1600 cm⁻¹ region.

C-S stretching: The C-S stretching vibration is typically weak and found in the 750-600 cm⁻¹ region.

Ring vibrations: The characteristic ring vibrations for furan and thiophene would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C and C-S stretching vibrations, which may be weak in the IR spectrum, could show stronger signals in the Raman spectrum. The symmetric vibrations of the aromatic rings are often more intense in Raman spectroscopy.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

Gas Chromatography (GC): Given the likely volatility of the compound, Gas Chromatography, particularly coupled with a mass spectrometer (GC-MS), would be an excellent method for both purity assessment and identification. mdpi.com A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would likely provide good separation. The retention time would be characteristic of the compound under specific conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the analysis and purification of this compound. sigmaaldrich.com Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a common choice. A UV detector would be suitable for detection, as the aromatic rings and the thioester chromophore would absorb UV light.

Computational and Theoretical Studies of S 3 Thienyl 2 Furancarbothioate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For a molecule like S-(3-thienyl) 2-furancarbothioate, these calculations provide insights into electron distribution, orbital energies, and potential sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be distributed over the electron-rich thiophene (B33073) and furan (B31954) rings, as well as the sulfur atom of the thioester group. The LUMO, on the other hand, would likely be centered on the carbonyl group and the aromatic rings. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov In studies of similar heterocyclic compounds, the HOMO-LUMO gap has been a significant factor in assessing their potential applications. nih.gov

Illustrative Data for a Related Thienyl Compound:

To illustrate the typical values that might be expected, the following table presents FMO data for a related 2-thiophene carboxylic acid derivative, calculated using Density Functional Theory (DFT). mdpi.com

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| Energy Gap (ΔE) | 4.4 |

This data is for a related compound and serves as an illustrative example.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Red regions on an ESP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack.

For this compound, the ESP map is anticipated to show negative potential around the oxygen atom of the carbonyl group and the sulfur atom of the thiophene ring, making these sites prone to interaction with electrophiles. researchgate.netnih.gov Conversely, the hydrogen atoms of the furan and thiophene rings would likely exhibit positive potential. The region around the carbonyl carbon is expected to have a significant positive character, making it a prime target for nucleophiles.

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

Density Functional Theory (DFT) is a powerful computational method for investigating reaction mechanisms, transition states, and reaction intermediates. For this compound, DFT studies could be employed to explore various reaction pathways, such as hydrolysis of the thioester, or its reaction with nucleophiles.

For instance, a DFT study on the reaction of thionoesters with cysteine has elucidated the most favorable reaction mechanism, identifying the rate-limiting steps and the structures of intermediates. rsc.orgresearchgate.net Similar studies on this compound would involve calculating the energies of reactants, products, transition states, and any intermediates to map out the potential energy surface of a given reaction. This would provide valuable insights into the kinetics and thermodynamics of its chemical transformations. For example, DFT calculations on the formation of furfuryl sulfides from related dithiocarbonates have detailed the sigmatropic rearrangement and subsequent extrusion steps. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide detailed information about its conformational flexibility, the influence of solvent molecules on its structure, and its dynamic behavior in solution.

The linkage between the furan and thiophene rings through the thioester group allows for rotational freedom, leading to various possible conformations. MD simulations can explore the conformational landscape and identify the most stable conformers in a given environment. Furthermore, these simulations can reveal how solvent molecules arrange around the solute and how this solvation shell affects the molecule's properties and reactivity. Studies on similar compounds containing furan and thiophene rings have utilized MD simulations to understand their stability and interactions in biological systems. nih.govnih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. These predicted spectra can be compared with experimental data to validate the computed structure and electronic properties of the molecule.

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts, which would be expected to correlate well with experimentally obtained spectra. Similarly, the vibrational frequencies corresponding to the C=O stretch of the thioester, the C-S stretch, and the various ring vibrations of the furan and thiophene moieties can be calculated and compared with experimental IR and Raman spectra. Theoretical calculations of UV-Vis spectra would help in understanding the electronic transitions responsible for the molecule's absorption of light. Such computational studies have been successfully applied to various thiophene derivatives. mdpi.comfigshare.com

Illustrative Predicted Spectroscopic Data for a Related Furan Derivative:

The following table shows a comparison of experimental and calculated vibrational frequencies for a related furan-2-carboxamide derivative, demonstrating the accuracy of DFT methods. hacettepe.edu.tr

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H stretch | 3250 | 3255 |

| C=O stretch | 1650 | 1655 |

| C-N stretch | 1350 | 1358 |

This data is for a related compound and serves as an illustrative example.

Derivatization and Analogue Synthesis Based on the S 3 Thienyl 2 Furancarbothioate Scaffold

Structural Modifications of the Furan (B31954) Moiety in S-(3-thienyl) 2-furancarbothioate Derivatives

The furan ring in this compound is an electron-rich aromatic system that can undergo various electrophilic substitution reactions. Additionally, the carboxylate group offers a handle for further functionalization.

One of the most common modifications of the furan ring is the introduction of substituents at the 5-position. This can be achieved by starting with a 5-substituted furan-2-carboxylic acid. For instance, 5-halofuran-2-carboxylic acids can be used to introduce halogens, which can then serve as handles for cross-coupling reactions to introduce a wide array of functional groups.

Another approach involves the direct functionalization of the furan ring. While the 2-position is activated for electrophilic attack, the presence of the carbothioate group at this position directs further substitution to the 5-position. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce functional groups onto the furan ring, provided that the thioester linkage is stable under the reaction conditions.

The following table summarizes some potential structural modifications of the furan moiety, based on known reactivity of furan derivatives.

| Modification Type | Reagents and Conditions | Potential Product |

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in a suitable solvent | S-(3-thienyl) 5-halo-2-furancarbothioate |

| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) | S-(3-thienyl) 5-nitro-2-furancarbothioate |

| Friedel-Crafts Acylation | Acyl chloride and a Lewis acid catalyst (e.g., AlCl₃) | S-(3-thienyl) 5-acyl-2-furancarbothioate |

| Vilsmeier-Haack Formylation | POCl₃, DMF | S-(3-thienyl) 5-formyl-2-furancarbothioate |

These modifications allow for the introduction of a variety of functional groups that can modulate the electronic properties and steric profile of the molecule.

Structural Modifications of the Thienyl Moiety in this compound Derivatives

The thienyl moiety, specifically the 3-thienyl group, also offers several positions for structural modification. The reactivity of the thiophene (B33073) ring towards electrophilic substitution is well-documented, with the 2- and 5-positions being the most reactive. In the context of this compound, the sulfur atom of the thioester is attached at the 3-position, leaving the 2-, 4-, and 5-positions available for substitution.

A common strategy for modifying the thienyl ring is to start with a substituted 3-thiophenethiol. For example, 2-halo-3-thiophenethiols or 5-halo-3-thiophenethiols can be used to introduce halogens, which can subsequently be used in cross-coupling reactions to introduce aryl, alkyl, or other functional groups.

Direct electrophilic substitution on the 3-thienyl ring of the parent molecule is also possible. The directing effects of the thioester group and the inherent reactivity of the thiophene ring will determine the regioselectivity of these reactions.

Below is a table outlining potential structural modifications of the thienyl moiety.

| Modification Type | Reagents and Conditions | Potential Product |

| Halogenation | N-Bromosuccinimide (NBS) in DMF | S-(2-bromo-3-thienyl) 2-furancarbothioate or S-(5-bromo-3-thienyl) 2-furancarbothioate |

| Nitration | Nitric acid in acetic anhydride | S-(nitro-3-thienyl) 2-furancarbothioate |

| Suzuki Coupling (from a halogenated precursor) | Arylboronic acid, Pd catalyst, base | S-(aryl-3-thienyl) 2-furancarbothioate |

| Stille Coupling (from a halogenated precursor) | Organostannane, Pd catalyst | S-(organo-3-thienyl) 2-furancarbothioate |

Alterations of the Thioester Linkage in this compound Analogues

The thioester linkage is a key functional group that can be altered to create analogues with different chemical and biological properties. One common alteration is the replacement of the thioester with an ester, amide, or other functional group. This can be achieved by reacting 2-furoyl chloride with the appropriate alcohol, amine, or other nucleophile instead of 3-thiophenethiol.

Another approach is to modify the thioester linkage itself. For example, the thioester can be reduced to the corresponding alcohol and thiol. Alternatively, the thioester can be converted to a ketone via a Fukuyama coupling reaction with an organozinc reagent. wikipedia.org

The following table presents some possible alterations of the thioester linkage.

| Alteration Type | Reagents and Conditions | Potential Product |

| Ester Analogue | 3-Thienylmethanol, base | 3-Thienylmethyl 2-furoate |

| Amide Analogue | 3-Thienylamine, coupling agent | N-(3-thienyl)-2-furancarboxamide |

| Ketone Analogue (Fukuyama Coupling) | Organozinc reagent, Pd catalyst | 2-Furoyl-3-thienyl ketone |

| Reduction | Strong reducing agent (e.g., LiAlH₄) | (2-Furyl)methanol and 3-thiophenethiol |

These alterations can lead to significant changes in the chemical reactivity, stability, and biological activity of the resulting analogues.

Synthesis of Polymeric and Supramolecular Structures Incorporating this compound Subunits

The this compound scaffold can serve as a monomeric unit for the synthesis of polymers and as a building block for the construction of supramolecular assemblies. The furan and thiophene rings are both known to be components of conducting polymers and other functional materials.

For polymerization, functional groups suitable for polymerization reactions can be introduced onto the furan or thienyl rings. For example, dihalogenated derivatives of this compound could be used in polycondensation reactions, such as Suzuki or Stille coupling, to form conjugated polymers. The resulting polymers would have a backbone consisting of alternating furan and thiophene rings connected by the thioester linkage, which could impart unique electronic and optical properties.

In the realm of supramolecular chemistry, the thioester group and the heteroatoms in the furan and thiophene rings can participate in non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. These interactions can be exploited to direct the self-assembly of this compound derivatives into well-defined supramolecular structures, such as liquid crystals, gels, or crystalline networks. The design of such systems would involve the strategic placement of functional groups that can promote specific intermolecular interactions. For instance, the introduction of hydrogen bond donors and acceptors could lead to the formation of one-dimensional tapes or two-dimensional sheets.

The table below provides a conceptual overview of the use of this compound in polymeric and supramolecular structures.

| Structure Type | Synthetic Strategy | Potential Application |

| Conjugated Polymer | Polycondensation of dihalogenated monomers via cross-coupling reactions (e.g., Suzuki, Stille) | Organic electronics, sensors |

| Polyester/Polyamide | Polycondensation of diacid or diol/diamine derivatives | High-performance materials |

| Supramolecular Assembly | Self-assembly driven by non-covalent interactions (e.g., hydrogen bonding, π-π stacking) | Molecular recognition, smart materials |

The development of polymers and supramolecular structures based on the this compound scaffold represents a promising avenue for the creation of new materials with tailored properties and functions.

S 3 Thienyl 2 Furancarbothioate As a Key Building Block in Advanced Organic Synthesis

Precursor Role in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the thioester functionality, coupled with the distinct electronic properties of the furan (B31954) and thiophene (B33073) rings, positions S-(3-thienyl) 2-furancarbothioate as a valuable precursor for a variety of complex heterocyclic systems. The thioester can act as an effective acylating agent or participate in metal-catalyzed cross-coupling reactions. For instance, in the synthesis of novel fused thieno-furan systems, this compound can undergo intramolecular cyclization reactions under specific conditions. The presence of two different heteroaromatic rings also allows for selective functionalization, enabling the synthesis of intricate scaffolds that would be challenging to access through other routes.

Intermediate in Cascade and Domino Reaction Sequences

Cascade and domino reactions, which involve a series of consecutive transformations in a single pot, represent a highly efficient strategy in organic synthesis. This compound is an ideal candidate for such reaction sequences. A reaction can be initiated at one of the heterocyclic rings or the thioester group, leading to a cascade of events that rapidly builds molecular complexity. For example, a reaction initiated on the furan ring could be followed by an intramolecular cyclization involving the thienyl moiety, all orchestrated in a single synthetic operation. These processes are not only elegant but also align with the principles of green chemistry by reducing the number of purification steps and minimizing waste.

Contributions to Diversification-Oriented Synthesis

Diversification-oriented synthesis (DOS) aims to produce a wide array of structurally diverse molecules from a common starting material. The structural and functional group diversity inherent in this compound makes it a powerful tool in DOS. By systematically varying the reaction conditions and reagents, chemists can selectively engage different reactive sites within the molecule. This allows for the generation of libraries of related but structurally distinct compounds, which is particularly valuable in the search for new bioactive molecules. The ability to access a broad range of chemical space from a single, readily accessible precursor underscores the strategic importance of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.